molecular formula C7H11N3O B13165667 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one

1-(4-Amino-1H-pyrazol-1-YL)butan-2-one

Cat. No.: B13165667
M. Wt: 153.18 g/mol
InChI Key: DQWWNAJPGWOFLN-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is a synthetic organic compound featuring a pyrazole ring substituted with an amino group and a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and butanone derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(4-Amino-1H-pyrazol-1-YL)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

  • 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one

Comparison: 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(4-aminopyrazol-1-yl)butan-2-one

InChI

InChI=1S/C7H11N3O/c1-2-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3

InChI Key

DQWWNAJPGWOFLN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CN1C=C(C=N1)N

Origin of Product

United States

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